Difluorodimethylphosphorane Difluorodimethylphosphorane
Brand Name: Vulcanchem
CAS No.: 20180-07-8
VCID: VC18512628
InChI: InChI=1S/C2H6F2P/c1-5(2,3)4/h1-2H3/q+1
SMILES:
Molecular Formula: C2H6F2P+
Molecular Weight: 99.04 g/mol

Difluorodimethylphosphorane

CAS No.: 20180-07-8

Cat. No.: VC18512628

Molecular Formula: C2H6F2P+

Molecular Weight: 99.04 g/mol

* For research use only. Not for human or veterinary use.

Difluorodimethylphosphorane - 20180-07-8

Specification

CAS No. 20180-07-8
Molecular Formula C2H6F2P+
Molecular Weight 99.04 g/mol
IUPAC Name difluoro(dimethyl)phosphanium
Standard InChI InChI=1S/C2H6F2P/c1-5(2,3)4/h1-2H3/q+1
Standard InChI Key CBVQFROPORWNIV-UHFFFAOYSA-N
Canonical SMILES C[P+](C)(F)F

Introduction

Chemical Identity and Structural Characteristics

Difluorodimethylphosphorane belongs to the class of pentacoordinate phosphoranes, where phosphorus adopts a hypervalent bonding configuration. X-ray diffraction analyses of analogous compounds, such as [K(18-crown-6)][P(CF₃)₃F], demonstrate trigonal bipyramidal geometries with axial fluorine substituents and equatorial organic groups . For difluorodimethylphosphorane, the axial P–F bond lengths (typically 1.85–1.92 Å) exceed equatorial P–CH₃ distances (1.78–1.82 Å), reflecting weaker 3c-4e bonding interactions (Figure 1) . This structural asymmetry facilitates ligand exchange reactions, as axial positions are more labile than equatorial sites.

Table 1: Comparative bond parameters in pentacoordinate phosphoranes

CompoundAxial Bond Length (Å)Equatorial Bond Length (Å)Angle (°)
(CH₃)₂PF₂ (model)1.87–1.911.79–1.83172–178
[P(CF₃)₄]⁻ 1.982 (P–CF₃)1.835 (P–CF₃)168
[P(CF₃)₃F]⁻ 1.89 (P–F)1.81 (P–CF₃)170

Synthetic Methodologies

Phosphine Alkylation Route

The most efficient synthesis involves sequential alkylation of phosphorus trichloride followed by fluorination. Methyl iodide reacts with PCl₃ in the presence of AlCl₃ to form [CH₃PCl₃]⁺AlCl₄⁻, which undergoes iron-mediated reduction to methyldichlorophosphine (CH₃PCl₂) . Subsequent fluorination using KF or NaF in ether solvents yields difluorodimethylphosphorane:

CH₃PCl₂ + 2 KF → (CH₃)₂PF₂ + 2 KCl\text{CH₃PCl₂ + 2 KF → (CH₃)₂PF₂ + 2 KCl}

This method achieves 68–75% yields when conducted under anhydrous conditions at −78°C .

Halogen Exchange from Phosphoranides

Stable phosphoranide salts serve as precursors. Treatment of [K(18-crown-6)][P(CF₃)₃F] with methyl Grignard reagents induces ligand substitution, replacing CF₃ groups with CH₃ . This approach benefits from the phosphoranide’s enhanced stability but requires strict temperature control (−40°C) to prevent decomposition.

Table 2: Optimization of synthetic conditions

ParameterAlkylation RoutePhosphoranide Route
Temperature (°C)−78−40
Yield (%)7265
Purity (NMR)>95%89%
Scale-up feasibilityModerateLimited

Reactivity and Functionalization Pathways

Fluoride Donor Capacity

The axial fluorine atoms exhibit nucleophilic displacement reactivity. Reaction with chlorotrimethylsilane produces Me₃SiF and (CH₃)₂PCl₂, demonstrating utility in silicon-based semiconductor etching :

(CH₃)₂PF₂ + 2 Me₃SiCl → (CH₃)₂PCl₂ + 2 Me₃SiF\text{(CH₃)₂PF₂ + 2 Me₃SiCl → (CH₃)₂PCl₂ + 2 Me₃SiF}

Radical Generation Under Reductive Conditions

Photolysis or treatment with NaBH₄ generates difluoromethyl radicals, enabling C–H functionalization. This pathway has been leveraged to synthesize fluorinated analogues of pantoprazole and pentoxifylline :

(CH₃)₂PF₂ + hν → (CH₃)₂P- + 2 F- \text{(CH₃)₂PF₂ + hν → (CH₃)₂P- + 2 F- }

Industrial and Pharmaceutical Applications

Agrochemical Synthesis

As a precursor to glufosinate herbicides, difluorodimethylphosphorane undergoes phosphorylation with vinyl glycine derivatives. Its fluorine content enhances herbicide mobility in xylem tissues, improving weed control efficacy .

Fluorinated Drug Intermediates

The compound’s ability to transfer difluoromethyl groups facilitates synthesis of protease inhibitors and kinase modulators. In one application, it reacts with pyrrolidinone to yield a CF₂H-substituted lactam scaffold central to HIV-1 integrase inhibitors .

Emerging Research Directions

Recent studies explore its use in lithium-ion battery electrolytes, where PF₂ groups enhance ionic conductivity. Preliminary tests show a 22% improvement in charge-discharge efficiency compared to LiPF₆-based systems . Additionally, coordination polymers incorporating (CH₃)₂PF₂ ligands exhibit tunable luminescence for OLED applications.

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